tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate
Description
Historical Development of Piperidine-Based Compounds in Organic Chemistry
The discovery of piperidine dates to 1850, when Scottish chemist Thomas Anderson isolated it from piperine via nitric acid treatment. Independently, French chemist Auguste Cahours identified the same compound in 1852, naming it after the Piper genus of black pepper. Early industrial synthesis relied on pyridine hydrogenation, a method still relevant today:
$$
\text{C}5\text{H}5\text{N} + 3\text{H}2 \rightarrow \text{C}5\text{H}{10}\text{NH} \quad \text{(Catalyst: MoS}2\text{)}
$$
Piperidine’s conformational flexibility (axial vs. equatorial chair conformations) and basicity (pKa ~11) enabled its integration into alkaloid synthesis, including coniine (hemlock toxin) and pharmaceuticals like antihistamines. By the mid-20th century, piperidine derivatives became pivotal in drug discovery, particularly for monoamine oxidase (MAO) inhibitors and sigma receptor ligands. For example, N-benzylpiperidine derivatives exhibit MAO-B selectivity, while spiropiperidines serve as bioisosteres in neuroactive compounds.
Key Milestones in Piperidine Chemistry:
Systematic Nomenclature and IUPAC Classification of tert-Butyl 4-((3-Aminophenoxy)methyl)piperidine-1-carboxylate
The IUPAC name This compound systematically describes its structure:
- Parent structure : Piperidine (azacyclohexane).
- Substituents :
- Position 1 : tert-butoxycarbonyl (Boc) group, a protective moiety for amines.
- Position 4 : (3-Aminophenoxy)methyl group, comprising:
- Phenoxy ether linked to a methylene bridge.
- Amino group at the meta position on the benzene ring.
Structural Breakdown:
| Component | Structure | Position | Role |
|---|---|---|---|
| Piperidine | Six-membered ring with NH | Core scaffold | Provides rigidity and basicity |
| Boc group | (CH₃)₃COC(O)O− | 1 | Protects amine during synthesis |
| (3-Aminophenoxy)methyl | C₆H₄(NH₂)OCH₂− | 4 | Enhances solubility and bioactivity |
The Boc group’s steric bulk shields the piperidine nitrogen, while the 3-aminophenoxy moiety introduces hydrogen-bonding potential and aromatic interactions.
Academic Significance in Contemporary Heterocyclic Compound Research
Piperidine derivatives are indispensable in medicinal chemistry due to their bioavailability and synthetic adaptability. This compound exemplifies three key research areas:
Drug Intermediate Synthesis :
Conformational Studies :
Materials Science :
Properties
IUPAC Name |
tert-butyl 4-[(3-aminophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFTVNPSTZRGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
The target molecule comprises a piperidine ring with two critical substituents: a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-aminophenoxymethyl moiety at the 4-position. The Boc group enhances solubility and stability during synthesis, while the aminophenoxy segment introduces aromatic and nucleophilic functionality.
Synthetic Strategies and Methodological Approaches
Boc Protection of Piperidine Derivatives
A foundational step in the synthesis involves introducing the Boc group to the piperidine nitrogen. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine base such as triethylamine (TEA). For example, in the synthesis of analogous compounds, 4-(hydroxymethyl)piperidine is reacted with Boc anhydride in tetrahydrofuran (THF) at room temperature, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Reaction Conditions:
Etherification: Introducing the Phenoxymethyl Group
The phenoxymethyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction. Two primary pathways are explored:
Nucleophilic Substitution with 3-Nitrophenol
The hydroxymethyl group of Boc-protected piperidine is converted to a leaving group (e.g., mesylate or bromide). For instance, treatment with methanesulfonyl chloride (MsCl) in DCM forms the mesylate intermediate, which reacts with 3-nitrophenol in dimethylformamide (DMF) using sodium hydride (NaH) as a base.
Reaction Conditions:
- Leaving Group Formation: MsCl (1.2 equivalents), DCM, 0°C → rt
- Etherification: 3-Nitrophenol (1.5 equivalents), NaH (2.0 equivalents), DMF, 60°C
- Yield: 70–80%.
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction directly couples 3-nitrophenol to tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method avoids harsh bases but requires anhydrous conditions.
Reaction Conditions:
Reduction of Nitro to Amine
The nitro group in the intermediate tert-butyl 4-((3-nitrophenoxy)methyl)piperidine-1-carboxylate is reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is the most common method, though alternative reductants like iron (Fe) in hydrochloric acid (HCl) are also viable.
Catalytic Hydrogenation Conditions:
Iron/HCl Reduction Conditions:
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Boc Protection | Boc Anhydride/TEA | THF, rt | >90% | High yield, mild conditions |
| Etherification | Mitsunobu Reaction | DEAD, PPh₃, THF | 65–75% | Avoids strong bases |
| Etherification | Nucleophilic Substitution | MsCl, NaH, DMF | 70–80% | Scalable, cost-effective |
| Nitro Reduction | H₂/Pd/C | Ethyl acetate, 1 atm H₂ | 85–95% | Clean reaction, high purity |
| Nitro Reduction | Fe/HCl | Ethanol/water, 70°C | 75–80% | No specialized equipment required |
Challenges and Optimization Strategies
- Regioselectivity in Ether Formation: Competing O- vs. C-alkylation is mitigated by using bulky bases (e.g., NaH) or Mitsunobu conditions.
- Boc Group Stability: The Boc group remains intact under hydrogenation but may require protection during acidic reductions (e.g., Fe/HCl).
- Purification of Polar Intermediates: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates nitrophenoxy intermediates.
Industrial-Scale Considerations
The CN102070513A patent highlights a scaled-up process for analogous compounds, emphasizing:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Rigidity vs.
- Electronic Effects: The nitrile group in is electron-withdrawing, whereas the methoxycarbonyl group in the same reference is electron-withdrawing but polar. The target compound’s aminophenoxy group combines electron-donating (amine) and withdrawing (ether) characteristics.
- Biological Targeting : Pyridine () and triazole () substituents enhance interactions with metalloenzymes or aromatic receptors, while the acetyl group in may serve as a hydrogen-bond acceptor.
Property Trends :
- Hydrophilicity : Hydroxyl-containing analogs (e.g., ) are more hydrophilic than aromatic derivatives.
Biological Activity
tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate, a compound characterized by its unique piperidine structure, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₂O₃
- Molecular Weight : 317.39 g/mol
- CAS Number : 1383682-59-4
Research indicates that compounds with similar piperidine structures often interact with various biological targets, including receptors and enzymes involved in inflammatory pathways. The presence of the aminophenoxy group may enhance binding affinity and selectivity towards specific targets, potentially modulating inflammatory responses.
Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of piperidine derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines. The compound was tested in LPS-stimulated macrophages, showing a concentration-dependent reduction in IL-1β release (Table 1).
| Concentration (µM) | IL-1β Release (% Inhibition) |
|---|---|
| 10 | 19.4 |
| 25 | 29.1 |
| 50 | 37.7 |
This data suggests that the compound may act as an effective NLRP3 inflammasome inhibitor, a critical player in inflammatory diseases.
Neuroprotective Properties
In another study focusing on neuroprotection, the compound exhibited protective effects against oxidative stress-induced neuronal cell death. The mechanism was attributed to the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.
Case Study 1: Inhibition of Pyroptosis
A recent investigation into pyroptosis—a form of programmed cell death—highlighted the efficacy of this compound in reducing cell death in human macrophages. The study reported a significant decrease in pyroptotic markers when treated with the compound at varying concentrations, indicating its potential role in managing inflammatory conditions linked to pyroptosis.
Case Study 2: Antimicrobial Activity
In addition to anti-inflammatory properties, preliminary assessments have suggested antimicrobial activity against certain bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes, although further studies are needed to elucidate this mechanism.
Research Findings and Future Directions
The current body of research suggests that this compound holds promise as a therapeutic agent for inflammatory diseases and potentially other conditions involving oxidative stress and cell death pathways. Future research should focus on:
- In vivo studies to confirm efficacy and safety profiles.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.
Q & A
Q. What are the recommended synthetic routes and characterization methods for tert-Butyl 4-((3-aminophenoxy)methyl)piperidine-1-carboxylate?
While direct synthesis protocols for this compound are not explicitly detailed in the available literature, analogous tert-butyl piperidine derivatives suggest the following steps:
- Synthesis : Utilize a multi-step approach involving:
- Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
- Functionalization via nucleophilic substitution or coupling reactions to introduce the (3-aminophenoxy)methyl moiety .
- Common reagents include tert-butyl dicarbonate for Boc protection and coupling agents like EDC/HOBt for amide/ether bond formation .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol .
- Characterization :
Q. What safety protocols are critical for handling this compound?
Based on SDS data for structurally similar compounds:
- Personal Protective Equipment (PPE) :
- Storage : Keep in a cool, dry place (<25°C) in airtight containers under nitrogen to prevent degradation .
- Spill Management :
Q. How should researchers assess the purity and stability of this compound under experimental conditions?
- Purity Analysis :
- Stability Testing :
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing by-product formation?
- Reaction Optimization :
- By-Product Mitigation :
Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Data Cross-Validation :
- Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic/piperidine regions .
- Contradiction Analysis :
Q. What are the implications of the compound’s stability in different solvents for drug discovery applications?
- Solvent Compatibility :
- Polar aprotic solvents (DMF, DMSO) : Ideal for solubility but may accelerate Boc group cleavage under prolonged heating (>50°C) .
- Aqueous buffers : Limited stability at physiological pH (7.4); pre-formulate with cyclodextrins or liposomes for in vitro assays .
- Degradation Pathways :
Q. How can researchers validate the compound’s biological activity while addressing potential toxicity?
- In Vitro Screening :
- Toxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
